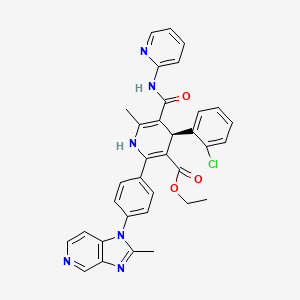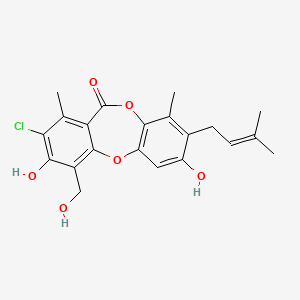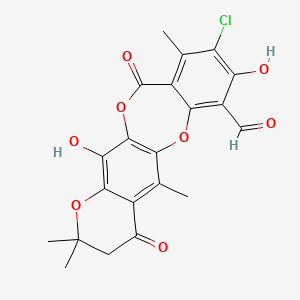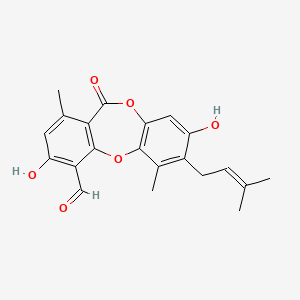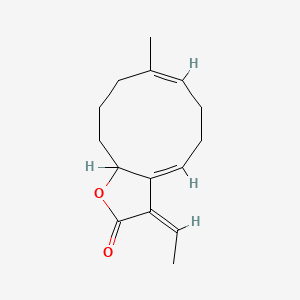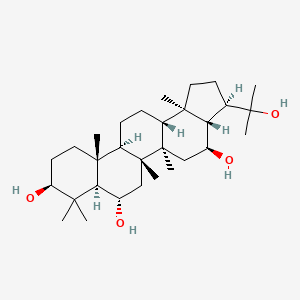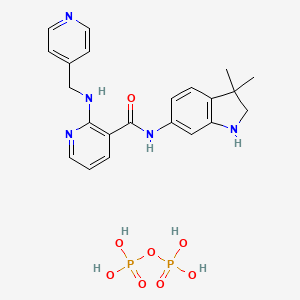
摩替沙尼磷酸盐
描述
Motesanib diphosphate is an investigational small molecule drug that belongs to the class of angiokinase inhibitors. It was originally developed by Amgen and later investigated by Takeda Pharmaceutical Company. This compound acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . Motesanib diphosphate has been explored for its potential in treating various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer .
科学研究应用
Chemistry: It serves as a model compound for studying angiokinase inhibitors and their chemical properties.
Biology: The compound is used to investigate the role of angiokinase inhibitors in cellular processes and signaling pathways.
Medicine: Motesanib diphosphate has been evaluated in clinical trials for its efficacy in treating different types of cancer, including thyroid cancer, non-small cell lung cancer, and breast cancer
Industry: The compound’s potential as a therapeutic agent has implications for the pharmaceutical industry, particularly in the development of targeted cancer therapies.
作用机制
Target of Action
Motesanib diphosphate is a highly selective oral inhibitor of the receptor tyrosine kinases . It primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 , the platelet-derived growth factor receptor (PDGFR) , and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process vital for tumor growth and metastasis .
Mode of Action
Motesanib diphosphate acts as an antagonist of its target receptors . It is an ATP-competitive inhibitor of VEGFR1/2/3, with IC50 values of 2 nM, 3 nM, and 6 nM respectively . It also has similar activity against Kit, and is approximately 10-fold more selective for VEGFR than PDGFR and Ret .
Biochemical Pathways
Motesanib diphosphate affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting VEGFR, PDGFR, and Kit, it disrupts the signaling pathways these receptors are involved in, thereby inhibiting angiogenesis . This results in the suppression of tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetics of Motesanib diphosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .
Result of Action
The inhibition of angiogenesis by Motesanib diphosphate leads to a reduction in tumor growth and metastasis .
生化分析
Biochemical Properties
Motesanib Diphosphate acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 . It also inhibits the activity of PDGFR and RET kinases .
Cellular Effects
Motesanib Diphosphate has shown to have potent antiangiogenic effects and suppresses tumor angiogenesis . It can induce partial responses in patients with advanced or metastatic differentiated thyroid cancer that is progressive .
Molecular Mechanism
Motesanib Diphosphate exerts its effects at the molecular level through its antagonistic action on VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Motesanib Diphosphate has shown to induce partial responses in patients with progressive advanced metastatic differentiated thyroid cancer unresponsive to surgery, external beam radiotherapy, and 131I .
Metabolic Pathways
Motesanib Diphosphate undergoes metabolic pathways involving both oxidative and conjugative pathways . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib Diphosphate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of motesanib diphosphate involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Indoline Core: The synthesis begins with the formation of the indoline core through a cyclization reaction.
Functionalization of the Pyridine Ring: The pyridine ring is then functionalized with appropriate substituents to achieve the desired chemical structure.
Coupling Reactions: The final steps involve coupling reactions to attach the pyridine and indoline moieties, followed by phosphorylation to obtain motesanib diphosphate.
Industrial Production Methods
Industrial production of motesanib diphosphate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Motesanib diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified biological activities.
相似化合物的比较
Motesanib diphosphate is compared with other angiokinase inhibitors, such as:
Bevacizumab: An antibody that targets vascular endothelial growth factor.
Sunitinib: A small molecule inhibitor of multiple receptor tyrosine kinases.
Sorafenib: Another multi-kinase inhibitor with activity against vascular endothelial growth factor receptors and other kinases.
Uniqueness
Motesanib diphosphate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its oral bioavailability and multi-targeted approach make it a promising candidate for cancer therapy, although clinical trials have shown mixed results regarding its efficacy .
Conclusion
Motesanib diphosphate is a significant compound in the field of cancer research due to its multi-targeted inhibition of angiogenesis-related receptors
属性
CAS 编号 |
857876-30-3 |
|---|---|
分子式 |
C22H26N5O5P |
分子量 |
471.4 g/mol |
IUPAC 名称 |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid |
InChI |
InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4) |
InChI 键 |
UJMNMHXUOCSCFT-UHFFFAOYSA-N |
SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


